molecular formula C17H23NO6 B2433860 (S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate CAS No. 80963-12-8

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate

Cat. No.: B2433860
CAS No.: 80963-12-8
M. Wt: 337.372
InChI Key: YESZKWMROMDSSP-ZDUSSCGKSA-N
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Description

“(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate” is a chemical compound with the CAS number 80963-12-8 . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves the use of palladium 10% on activated carbon and hydrogen in different solvents such as methanol, tetrahydrofuran, and ethanol . The reactions take place under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO6 and it has a molecular weight of 337.37 .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is utilized in the synthesis of various pharmaceutical intermediates. For example, BerlinMichael et al. (2007) demonstrated the oxidation of nitrogen-based methyl heteroaryls with molecular oxygen, resulting in the formation of corresponding benzyl alcohols. This process, which includes the synthesis of this compound, is significant for large-scale pharmaceutical preparations, albeit with certain limitations concerning heterocyclic substrates (BerlinMichael et al., 2007).

Peptide Synthesis

The compound is also pivotal in peptide synthesis. Hardy et al. (1972) explored its use in synthesizing sequential polypeptides. They prepared succinimidyl esters of mono-, di-, tri-, and tetra-γ-benzyl-D-glutamyl-L-leucine, utilizing the this compound derivative for amino-group protection. This method achieved satisfactory yields with minimal racemization, marking its significance in sequential polypeptide synthesis (Hardy et al., 1972).

Crystallography and Molecular Conformation

In crystallography, the compound aids in understanding molecular conformations. For instance, Jankowska et al. (2002) studied the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, to examine the role of N-methylation in peptide conformation. Such studies are crucial for comprehending the molecular behavior of pharmaceutical compounds (Jankowska et al., 2002).

Properties

IUPAC Name

4-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESZKWMROMDSSP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(S)-2-Amino-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester (25 g, 77.31 mmol) in 2:1 mixture of toluene and methanol (200 ml, 100 ml) at 0° C. was added trimethylsilyldiazomethane (58 ml, 116 mmol) dropwise until a yellow color persisted. After stirring for ten minutes, the reaction was concentrated in vacuo. Purification by silica gel chromatography (10–30% ethyl acetate/hexane) gave 21.2 g of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester. Rt=2.68, MH+=238. This product was then stirred for one hour at room temperature in 4N HCl in dioxane (157 ml, 565 mmol) and concentrated in vacuo. The solid was dissolved in ethyl acetate and washed three times with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 15.79 g of the desired product. Rt=0.84, MH+=238. 49-3: (S,S)-2-(1-Methoxycarbonyl-3-methyl-butylamino)-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 4-methyl-2-trifluoromethanesulfonylmethyl-pentanoic acid methyl ester (6.69 g, 25 mmol) and N,N-diisopropylethylamine (5.04 ml, 28.92 mmol) in methylene chloride at −78° C. was added 49-2 (4.57 g, 19.28 mmol) and the reaction was stirred overnight. The reaction was concentrated to dryness, then redissolved in ethyl acetate and washed twice with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel chromatography gave 5.84 g of the desired product. Rt=2.85, MH+=366. 49-4: (S,S)-2-[2-(6-Chloro-benzothiazol-2-ylcarbamoyl)-1-methoxycarbonyl-ethylamino]-4-methyl-pentanoic acid methyl ester. A mixture of 49-3 (5.84 g) and Pd/C (0.200 g) in MeOH (100 ml) was stirred under 1 atmosphere of hydrogen for 1 h, filtered through a pad of celite and concentrated in vacuo to give 3.75 g of 2-(1-methoxycarbonyl-3-methyl-butylamino)-succinic acid 1-methyl ester. Rt=1.48, MH+=276. To a mixture of this product (3.75 g, 13.63 mmol), N,N-diisopropylethylamine (8.73 ml, 37.19 mmol), 6-chloro-benzothiazol-2-ylamine (2.28 g, 13.63 mmol), and benzotriazol-1-ol (1.84 g, 13.63 mmol) in methylene chloride at 0° C., was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.605 g, 13.63 mmol) and stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, dissolved in ethyl acetate and washed twice with NaHCO3, twice with 1N HCl, once with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel chromatography gave 1.77 g of the desired product. Rt=2.89, MH+=442. 49-5: (S,S)-2-[1-Carboxy-2-(6-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MB). To a solution of 49-4 (1.77 g, 4.013 mmol) in THF(15 ml), methanol (5 ml), and water (5 ml) was added LiOH—H2O (0.674 g, 16 mmol). The reaction stirred overnight at room temperature. After concentrating the organics in vacuo, the aqueous layer was acidified with 1N HCl until a white precipitate formed which was filtered and dried. The solid was dissolved in 4N HCl in dioxane and concentrated in vacuo to give 1.7 g of the HCl salt of the desired product. Rt=1.89, MH+=414, 1H NMR consistent with the assigned structure. Compounds synthesized using the same general procedure: (S,S)-2-[2-(Benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.53, MH+=380. (S,S)-2-[1-Carboxy-2-(5,6-dichloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MG): Rt=2.25, MH+=448. (S,S)-2-[1-Carboxy-2-(6-fluoro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.713, MH+=398. (S,S)-2-[2-(6-Bromo-benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.95, MH+=460. (S,S)-2-[1-Carboxy-2-(6-methoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MO): Rt=1.62, MH+=410. (S,S)-2-[1-Carboxy-2-(6-ethoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MP): Rt=1.79, MH+=424. (S,S)-2-[1-Carboxy-2-(6-methyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.75, MH+=394. (S,S)-2-[1-Carboxy-2-(4-phenyl-thiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound OH): Rt=1.81, MH+=406. (S,S)-2-[1-Carboxy-2-(5,6-dimethyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MC): Rt=1.89, MH+=408. (S,S)-2-[1-Carboxy-2-(4-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MD): Rt=1.89, MH+=414. (S,S)-2-{1-Carboxy-2-[(5-chloro-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.51, MH+=392. (S,S)-2-{1-Carboxy-2-[(5-methoxy-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.86, MH+=396.
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